molecular formula C7H5BrClNO2 B6204479 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid CAS No. 1567009-79-3

3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid

Cat. No.: B6204479
CAS No.: 1567009-79-3
M. Wt: 250.5
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Description

3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is a heterocyclic aromatic compound It is characterized by the presence of bromine, chlorine, and methyl substituents on a pyridine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid typically involves the bromination and chlorination of a pyridine derivative. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-5-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-chloro-5-methylpyridine-2-carboxylic acid is unique due to the combination of bromine, chlorine, and a carboxylic acid group on the pyridine ring. This specific arrangement of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1567009-79-3

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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